![molecular formula C16H14BrN3O2S2 B2517104 4-bromo-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863511-92-6](/img/structure/B2517104.png)
4-bromo-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound has been described in the literature . The compound was synthesized with a yield of 65%. The 1H-NMR and 13C-NMR data were provided, which are essential for confirming the structure of the synthesized compound .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using its NMR data. The 1H-NMR data shows the presence of aromatic protons (ArH), a proton on the thiazole ring (CH of thiazole), and protons on the amide group (–CONH) and the ethyl group (CH2) . The 13C-NMR data shows the presence of carbon atoms in the aromatic nucleus, the thiazole ring, and the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure and the provided NMR data . The compound is likely to be a solid at room temperature, given its molecular weight and the presence of multiple aromatic rings. The compound’s solubility could not be determined from the available information.Wissenschaftliche Forschungsanwendungen
- Pyrazolo[3,4-b]pyridines have attracted attention due to their potential as anticancer agents. Researchers have investigated their effects on various cancer cell lines, including leukemia, breast cancer, and lung cancer. The compound’s structural features may contribute to its cytotoxicity against cancer cells .
- Some pyrazolo[3,4-b]pyridines exhibit selective inhibition of bromodomains (BDs), which are involved in epigenetic regulation. BD inhibitors have therapeutic potential in cancer and other diseases. Further studies could explore the specific BD targets affected by this compound .
- Certain pyrazolo[3,4-b]pyridines have demonstrated anti-inflammatory properties. Investigating the anti-inflammatory effects of our compound could provide insights into its potential clinical applications .
- Assessing the metabolic stability of this compound is crucial for drug development. In vitro studies can evaluate its stability under physiological conditions. Additionally, its safety profile—especially its selectivity toward cancer cells—should be explored .
- Researchers can systematically modify the substituents on the pyrazolo[3,4-b]pyridine scaffold to understand the SAR. By synthesizing analogs and evaluating their biological activities, scientists can optimize the compound for specific targets .
- Molecular docking simulations can predict the binding interactions between our compound and relevant protein targets. These studies can guide further experimental work and provide insights into its mechanism of action .
Anticancer Properties
Bromodomain Inhibition
Anti-Inflammatory Activity
Metabolic Stability and Safety Profile
Structure-Activity Relationship (SAR)
Computational Modeling and Docking Studies
Zukünftige Richtungen
The future directions for research on this compound could include exploring its biological activities, given that compounds containing the thiazole ring have been reported to exhibit a broad range of such activities . Additionally, further studies could be conducted to optimize the synthesis of this compound and to explore its potential applications in various fields.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazole and imidazole derivatives, have been reported to interact with a broad range of biological targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Based on the properties of similar compounds, it can be inferred that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Thiazole and imidazole derivatives, which share structural similarities with this compound, have been reported to affect a variety of biochemical pathways . These pathways include those involved in inflammation, oxidative stress, cell proliferation, and microbial growth.
Pharmacokinetics
Thiazole compounds are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the stability and activity of chemical compounds .
Eigenschaften
IUPAC Name |
4-bromo-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2S2/c17-13-3-5-15(6-4-13)24(21,22)19-9-7-14-11-23-16(20-14)12-2-1-8-18-10-12/h1-6,8,10-11,19H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYHYXMWBMCAPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.